Cas no 15483-27-9 (H-Arg-Arg-OH acetate salt)

H-Arg-Arg-OH acetate salt structure
H-Arg-Arg-OH acetate salt structure
Product Name:H-Arg-Arg-OH acetate salt
CAS No:15483-27-9
MF:C12H26N8O3
MW:330.386641025543
CID:121015
PubChem ID:151956
Update Time:2025-08-05

H-Arg-Arg-OH acetate salt Chemical and Physical Properties

Names and Identifiers

    • L-Arginine, L-arginyl-
    • (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
    • H-ARG-ARG-OH
    • Arg-arg
    • Arginylarginine
    • Arginyl-L-arginine
    • di-L-arginine
    • L-Arginine,L-arginyl
    • L-Arginine,N2-L-arginyl
    • L-arginyl-L-arginine
    • L-Arg-L-Arg
    • H-Arg-Arg-OH Acetate salt
    • L-Arginine, N2-L-arginyl-
    • CHEMBL296756
    • BDBM50188488
    • RR dipeptide
    • DTXSID60165745
    • 15483-27-9
    • (S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid
    • (S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoicacid
    • RR
    • 2-((S)-2-Amino-5-guanidino-1-oxo-pentylamino)-5-guanidino-pentanoic acid
    • arginyl-arginine
    • CHEBI:73811
    • Arginine-Arginine dipeptide
    • SCHEMBL288599
    • CS-0447206
    • Arginyl-arginin
    • Q27144127
    • Arginine Arginine dipeptide
    • R-R Dipeptide
    • (2S)-2-(((2S)-2-amino-5-(diaminomethylideneamino)pentanoyl)amino)-5-(diaminomethylideneamino)pentanoic acid
    • n2-l-arginyl-l-arginine
    • DTXCID2088236
    • N2-Arginylarginine
    • H-Arg-Arg-OH acetate salt
    • Inchi: 1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8-/m0/s1
    • InChI Key: OMLWNBVRVJYMBQ-YUMQZZPRSA-N
    • SMILES: O=C([C@H](CCC/N=C(\N)/N)N)N[C@H](C(=O)O)CCC/N=C(\N)/N

Computed Properties

  • Exact Mass: 390.23400
  • Monoisotopic Mass: 330.21278672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 11
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: nothing
  • Topological Polar Surface Area: 221Ų

Experimental Properties

  • Color/Form: Syrup contains oil
  • PSA: 253.52000
  • LogP: 0.97360
  • Solubility: dissolve in water

H-Arg-Arg-OH acetate salt Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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